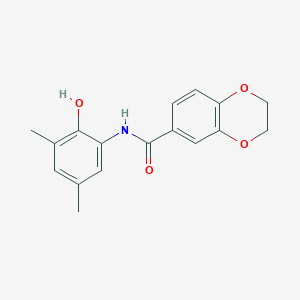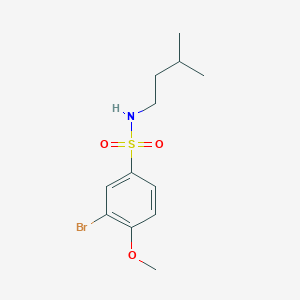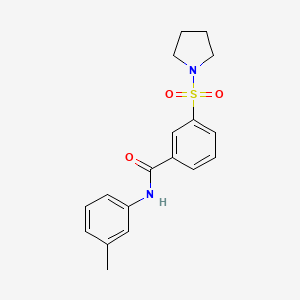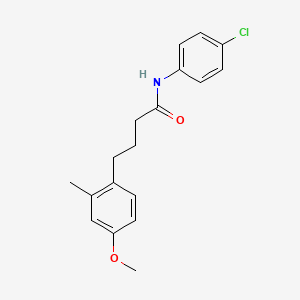
isopropyl 3-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Isopropyl 3-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate, also known as IMDPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. IMDPB is a derivative of benzoic acid and pyrrole, and its chemical structure makes it an interesting molecule for research purposes.
作用机制
The mechanism of action of isopropyl 3-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. This compound has been shown to inhibit the activity of certain enzymes and receptors, which can lead to changes in cellular behavior. Additionally, this compound has been demonstrated to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells and reduce inflammation. In vivo studies have shown that this compound can reduce tumor growth in animal models and improve cognitive function in mice.
实验室实验的优点和局限性
Isopropyl 3-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has a well-characterized chemical structure. Additionally, this compound has been shown to have low toxicity in vitro and in vivo. However, there are also some limitations to the use of this compound in lab experiments. For example, it may be difficult to obtain sufficient quantities of this compound for certain experiments, and its solubility in certain solvents may be limited.
未来方向
There are several future directions for research on isopropyl 3-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate. One area of interest is the development of this compound derivatives with improved properties for specific applications. For example, researchers may seek to modify the chemical structure of this compound to increase its solubility or improve its selectivity for certain targets. Another area of interest is the investigation of the mechanism of action of this compound in more detail. Researchers may use techniques such as proteomics and metabolomics to identify the cellular pathways that are affected by this compound. Finally, researchers may explore the potential of this compound as a therapeutic agent in clinical trials, particularly for the treatment of cancer and neurological disorders.
Conclusion:
In conclusion, this compound is a chemical compound with potential applications in various fields. Its synthesis method is well-established, and it has been shown to have several biochemical and physiological effects in vitro and in vivo. While there are some limitations to the use of this compound in lab experiments, there are also several future directions for research on this compound. With further investigation, this compound may prove to be a valuable tool for researchers in many different areas.
合成方法
Isopropyl 3-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate can be synthesized through a multistep process that involves the reaction of benzoic acid with thionyl chloride to form benzoyl chloride. The benzoyl chloride is then reacted with 2,5-dimethylpyrrole in the presence of a base to form this compound. The purity of the final product can be improved through recrystallization.
科学研究应用
Isopropyl 3-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of cancer, inflammation, and neurological disorders. In materials science, this compound has been used as a building block for the synthesis of novel materials with unique properties. In organic electronics, this compound has been employed as a hole-transporting material in organic solar cells and light-emitting diodes.
属性
IUPAC Name |
propan-2-yl 3-(2,5-dimethylpyrrol-1-yl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2/c1-11(2)19-16(18)14-6-5-7-15(10-14)17-12(3)8-9-13(17)4/h5-11H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARPIUNUYZFAQCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=CC=CC(=C2)C(=O)OC(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-bromo-N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-cyclopropyl-4-quinolinecarbohydrazide](/img/structure/B5783310.png)







![ethyl 4-{[(4-ethylphenoxy)acetyl]amino}benzoate](/img/structure/B5783389.png)




![N-[2-(acetylamino)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B5783419.png)